1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridazine ring, and various functional groups such as methyl, phenyl, and thioxo groups
Preparation Methods
The synthesis of 1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methyl hydrazinecarbodithioate and hydrazinecarbothioamide in the presence of a catalyst such as hydrochloric acid . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .
Scientific Research Applications
1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential use in the treatment of certain diseases, such as cancer and infectious diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds, such as imidazole and pyrazole derivatives. These compounds share some structural similarities but differ in their functional groups and specific applications. For instance, imidazole derivatives are known for their broad range of biological activities, including antibacterial and antifungal properties . Pyrazole derivatives, on the other hand, are often used in the development of anti-inflammatory and anticancer agents
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-4,5-dihydropyridazin-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H18N4O3S/c1-11-9-12(15(23)22(19-11)13-7-5-4-6-8-13)10-14-16(24)20(2)18(26)21(3)17(14)25/h4-8,10,12H,9H2,1-3H3 |
InChI Key |
YMNFOTYMKMOYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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